![molecular formula C11H13ClN2O3 B7595359 2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound is also known as CPCC or cyclopentane carboxylic acid and is synthesized using a specific method that involves the use of various reagents and solvents. In
Wirkmechanismus
The mechanism of action of CPCC is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential molecules such as nucleic acids and proteins. CPCC has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication. Additionally, CPCC has been shown to inhibit the activity of fungal and viral enzymes, making it a promising candidate for the treatment of infectious diseases.
Biochemical and Physiological Effects:
CPCC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the treatment of infectious diseases. Additionally, CPCC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. CPCC has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPCC in lab experiments include its high purity and yield, making it suitable for scientific research applications. Additionally, CPCC has been extensively studied for its potential applications in the development of new drugs, making it a promising candidate for further research. The limitations of using CPCC in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPCC has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.
Zukünftige Richtungen
There are many future directions for research on CPCC. One potential direction is the development of new drugs based on CPCC, particularly for the treatment of infectious diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CPCC and its potential applications in the treatment of neurological disorders. Further studies are also needed to determine the potential toxicity and side effects of CPCC in vivo. Overall, CPCC is a promising compound with a wide range of potential applications in scientific research and drug development.
Synthesemethoden
The synthesis of CPCC involves the reaction of 4-chloropyrrole-2-carboxylic acid with cyclopentanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, CPCC. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. This method yields a high purity and yield of CPCC, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
CPCC has been extensively studied for its potential applications in the development of new drugs. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. CPCC has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CPCC has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to have neuroprotective properties.
Eigenschaften
IUPAC Name |
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-6-4-9(13-5-6)10(15)14-8-3-1-2-7(8)11(16)17/h4-5,7-8,13H,1-3H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXDMPICJFHOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CC(=CN2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
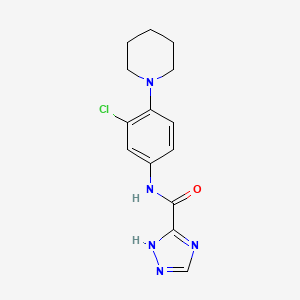
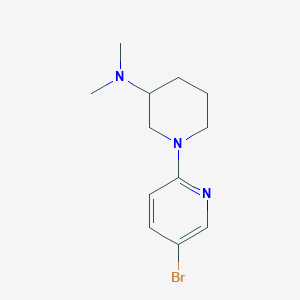
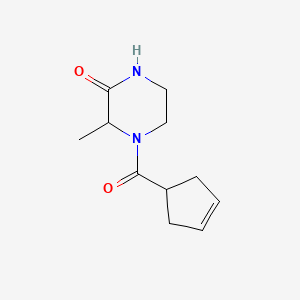
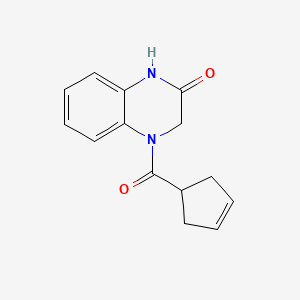
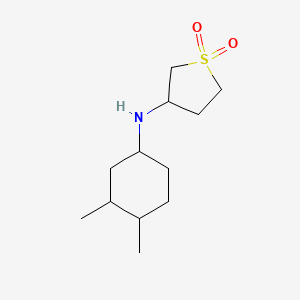
![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
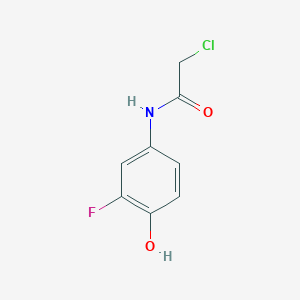
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
